![molecular formula C26H18Cl4O7 B015768 [(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate CAS No. 125598-74-5](/img/structure/B15768.png)
[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate
Overview
Description
[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate, also known as [(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate, is a useful research compound. Its molecular formula is C26H18Cl4O7 and its molecular weight is 584.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Techniques and Pharmaceutical Applications
Methodical Insights into Analytical Techniques for Anti-Diabetic Drugs (Danao, 2021): This review focuses on sophisticated analytical methods for the quantitative analysis of Empagliflozin, a drug with a complex structure somewhat analogous to the specified compound. The paper highlights the significance of high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) among other techniques, suggesting these methods could be applicable for analyzing the specified compound in pharmaceutical products.
Environmental and Toxicological Research
Sorption of Phenoxy Herbicides to Soil and Minerals (Werner, Garratt, Pigott, 2012): This research provides insights into how compounds similar in structure to phenoxy herbicides interact with environmental matrices, such as soil and organic matter. Understanding the environmental behavior of complex chlorinated compounds can inform studies on the persistence, mobility, and potential environmental impact of the specified chemical.
Antimicrobial and Antitumor Activity
Occurrence and Toxicity of Antimicrobial Triclosan (Bedoux, Roig, Thomas, Dupont, Bot, 2012): This review outlines the environmental occurrence, toxicity, and degradation of triclosan, an antimicrobial agent. The findings could guide research into the antimicrobial applications of the specified compound, considering its structural complexity and potential for environmental persistence and transformation.
properties
IUPAC Name |
[(2R,3R,4R,5R)-5-chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl4O7/c27-17-7-1-14(2-8-17)24(31)34-13-20-21(36-25(32)15-3-9-18(28)10-4-15)22(23(30)35-20)37-26(33)16-5-11-19(29)12-6-16/h1-12,20-23H,13H2/t20-,21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSIQHWHHLLPV-ODAXIHTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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